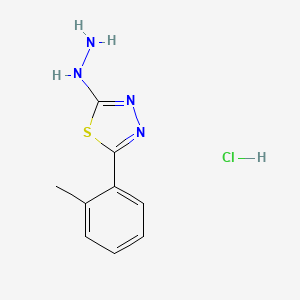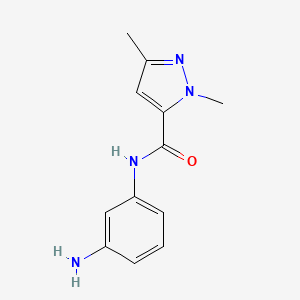
Tert-butyl (2S,4R)-4-amino-2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (2S,4R)-4-amino-2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C13H24N2O4. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-amino-2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 4-amino-2-pyrrolidinecarboxylate with 2-methoxy-2-oxoethyl chloride under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants and products. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol, resulting in the formation of tert-butyl 4-amino-2-(2-methoxy-2-hydroxyethyl)pyrrolidine-1-carboxylate.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under basic conditions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Tert-butyl 4-amino-2-(2-methoxy-2-hydroxyethyl)pyrrolidine-1-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the construction of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a probe to investigate the mechanisms of enzyme catalysis.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. It can be used to synthesize analogs of biologically active molecules to enhance their efficacy and reduce side effects.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of tert-butyl 4-amino-2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the enzyme. It can bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity. Alternatively, it can enhance enzyme activity by stabilizing the enzyme-substrate complex.
Comparaison Avec Des Composés Similaires
- Tert-butyl 4-amino-4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
- Tert-butyl 4-((2-methoxy-2-oxoethyl)amino)-2-methylpiperidine-1-carboxylate
Uniqueness: Tert-butyl (2S,4R)-4-amino-2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate is unique due to its specific substitution pattern on the pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications. Its ability to undergo a wide range of chemical reactions and its potential as a versatile intermediate in organic synthesis further highlight its uniqueness.
Propriétés
Formule moléculaire |
C12H22N2O4 |
|---|---|
Poids moléculaire |
258.31 g/mol |
Nom IUPAC |
tert-butyl 4-amino-2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-7-8(13)5-9(14)6-10(15)17-4/h8-9H,5-7,13H2,1-4H3 |
Clé InChI |
BABLHJNREHQQCJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(CC1CC(=O)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl-[1-(4-nitro-phenyl)-pyrrolidin-3-yl]-amine](/img/structure/B8395401.png)
![1-(3-Bromo-thieno[2,3-c]pyridin-5-yl)-ethanone](/img/structure/B8395406.png)
![5-(Hexahydro-2-oxo-1H-thieno[3,4-D]imidazol-6-YL)pentanal](/img/structure/B8395408.png)






![methyl 2-(3-iodo-1H-pyrazolo[3,4-c]pyridazin-1-yl)acetate](/img/structure/B8395477.png)


